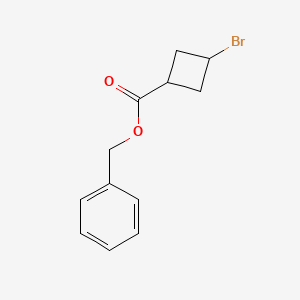

3-Bromocyclobutanecarboxylic acid benzyl ester

Description

3-Bromocyclobutanecarboxylic acid benzyl ester is a bicyclic organic compound featuring a four-membered cyclobutane ring substituted with a bromine atom at the 3-position and a benzyl ester group derived from the carboxylic acid moiety.

Properties

IUPAC Name |

benzyl 3-bromocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXXGRRGCHPCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Br)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Bromocyclobutanes

A common method involves starting with commercially available methyl 1-bromocyclobutane-1-carboxylate (5a) or 1-bromocyclobutane-1-carboxylic acid (10).

General Procedure A for Esterification

This procedure is employed for the preparation of 1-bromocyclobutanecarboxylic acid benzyl ester (5b) from 1-bromocyclobutane-1-carboxylic acid:

- React 1-bromocyclobutane-1-carboxylic acid (1.00 equiv.) with an alcohol or amine (1.20 equiv.), EDC·HCl (1.20 equiv.), and DMAP (0.10 equiv.) in DCM.

- Stir the mixture for 18 hours at room temperature.

- Wash with water (1 x 100 mL).

- Dry the organic layer over \$$MgSO_4\$$, filter, and concentrate under reduced pressure.

- Purify the crude bromocyclobutane using flash chromatography.

Example: Preparation of 1-Bromocyclobutanecarboxylic Acid Benzyl Ester (5b)

- Start with 1-bromocyclobutane-1-carboxylic acid (300 mg, 1.68 mmol, 1.00 equiv.), EDC·HCl (386 mg, 2.01 mmol, 1.20 equiv.), DMAP (20.5 mg, 168 μmol, 0.100 equiv.) and DCM (8.0 mL).

- Purify the crude product by flash chromatography using PE/EtOAc 80:20 to obtain the desired product.

General Procedure B for Michael Addition

This procedure can be used to add N-heterocycles onto bromocyclobutanes:

- In a sealed vial under nitrogen, mix N-heterocycles 4a-t (0.3 mmol) and bromocyclobutane 5a-e (3.0 equiv.) in 3 mL of MeCN.

- Add DBU (137 mg, 134 μL, 900 μmol, 3.00 equiv.).

- Stir the reaction at 80 °C for 18 hours.

- Cool the reaction mixture to room temperature and quench with saturated \$$NH_4Cl\$$ (10 mL).

- Separate the layers and extract the aqueous layer with EtOAc (3 x 20 mL).

- Dry the combined organic layers over \$$MgSO_4\$$, filter, concentrate under reduced pressure, and purify by flash chromatography.

Benzyl Esters from Carboxylic Acids

An alternative method involves using benzyl bromide to prepare benzyl \$$\alpha,\beta\$$-unsaturated carboxylates from corresponding acids, offering a simple and high-yielding preparation:

- React equimolar amounts of an \$$\alpha,\beta\$$-unsaturated carboxylic acid and benzyl bromide using sodium bicarbonate as a base.

Benzyl Ethers and Esters Using 2-Benzyloxypyridine

A revised benzyl transfer protocol uses N-methylation of 2-benzyloxypyridine to deliver the active reagent in situ for synthesizing benzyl ethers and esters:

- Methylate 2-benzyloxypyridine in situ in the presence of alcohols and magnesium oxide to prepare benzyl ethers.

- To form benzyl esters from carboxylic acids, add methyl triflate to a toluene solution of the carboxylic acid and 2-benzyloxypyridine before adding triethylamine. Heat the resulting mixture for 24 h.

Chemical Reactions Analysis

Types of Reactions

3-Bromocyclobutanecarboxylic acid benzyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

Substitution: Formation of substituted cyclobutanecarboxylic acid benzyl esters.

Reduction: Formation of cyclobutanemethanol derivatives.

Oxidation: Formation of cyclobutanecarboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Bromocyclobutanecarboxylic acid benzyl ester has been investigated for its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs targeting specific biological pathways.

- Case Study : Research indicates that derivatives of cyclobutane carboxylic acids exhibit anti-inflammatory properties, which could be relevant for treating conditions like arthritis and other inflammatory diseases .

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis, particularly in the creation of complex molecules through various reactions:

- Cycloaddition Reactions : The cyclobutane moiety can participate in [2+2] cycloadditions, leading to the formation of larger cyclic structures.

- Functionalization : The bromine atom can be substituted with various nucleophiles, allowing for the introduction of diverse functional groups.

Polymer Chemistry

Research highlights the use of cyclobutane derivatives in controlled polymerization techniques:

- Controlled Living Radical Polymerization : Compounds like this compound can be utilized as initiators or chain transfer agents in polymer synthesis, leading to well-defined polymer architectures .

Data Table: Comparison of Synthesis Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Esterification | Reaction with benzyl alcohol using acid catalyst | Simple procedure, high yield | Requires purification |

| Transesterification | Exchange of esters with different alcohols | Versatile, allows for functionalization | May require specific conditions |

| Cycloaddition | [2+2] cycloaddition reactions | Forms complex structures | Limited to specific reactants |

Mechanism of Action

The mechanism of action of 3-Bromocyclobutanecarboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules such as enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

Structural Analogues: Cyclobutane-Based Esters

The following table compares structural analogues with modifications to substituents or ester groups:

Key Findings:

- Bromine vs. Hydroxymethyl : The bromine substituent in the target compound enables nucleophilic substitution, while the hydroxymethyl group in the analogue () offers sites for hydrogen bonding or oxidation .

- Ester Stability : Benzyl esters (e.g., ) are typically more stable under acidic conditions compared to methyl esters (), aligning with ’s findings that benzyl ester bonds form optimally at pH 4 .

Brominated Esters: Cyclic vs. Aromatic Systems

Key Findings:

- Ring Strain : Cyclobutane’s strain enhances bromine reactivity compared to aromatic () or pyrrolidine () systems.

- Steric Effects : Pyrrolidine derivatives () may exhibit steric hindrance due to the bulkier five-membered ring, slowing substitution reactions.

Benzyl Esters: Aliphatic vs. Aromatic Carboxylic Acids

Key Findings:

Biological Activity

3-Bromocyclobutanecarboxylic acid benzyl ester is a chemical compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological activities, supported by data tables and case studies.

- Chemical Formula : CHBrO

- CAS Number : 2167366-61-0

- Molecular Weight : 267.12 g/mol

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The ester group is hydrolyzed by carboxylesterases, leading to the release of 3-bromocyclobutanecarboxylic acid and benzyl alcohol. This hydrolysis is crucial as it influences the compound's bioavailability and subsequent biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Potential : Similar compounds have shown promise in cancer research, indicating a need for further investigation into the anticancer properties of this compound.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity, which is common among carboxylic acid derivatives.

Data Table: Biological Activity Overview

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against certain bacteria | |

| Anticancer | Potential inhibition of tumor growth | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzyl esters, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was established at lower concentrations compared to other similar esters.

Case Study 2: Anticancer Properties

In vitro studies have indicated that derivatives of cyclobutane carboxylic acids can induce apoptosis in cancer cell lines. Further research is needed to evaluate the specific effects of this compound on different cancer types.

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR :

- MS (EI) : Look for molecular ion [M]⁺ at m/z 284 (C₁₂H₁₃BrO₂).

- Melting Point : Expect 98–102°C (similar to Boc-L-aspartate 4-benzyl ester) .

Advanced: How does the steric strain of the cyclobutane ring influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer :

The cyclobutane ring’s angle strain (≈90°) increases electrophilicity at the 3-bromo position. To assess reactivity:

Kinetic Studies : Perform SN2 reactions with NaN₃ in DMF at varying temperatures (25–60°C).

DFT Calculations : Model transition states using Gaussian09 (B3LYP/6-31G*).

Data Contradiction : While cyclobutane derivatives are generally reactive, competing elimination pathways (e.g., E2) may dominate under basic conditions .

Advanced: What strategies mitigate decomposition during long-term storage of this compound?

Q. Methodological Answer :

- Storage Conditions :

- Temperature: -20°C under inert gas (Ar/N₂).

- Solvent: Dissolve in anhydrous THF or DCM with 4Å molecular sieves.

- Stability Assay : Monitor degradation via HPLC (C18 column, acetonitrile:H₂O 70:30) over 6 months.

Reference : Stability protocols for benzyl ethers stored at 0–6°C .

Advanced: How to resolve conflicting data on the regioselectivity of benzyl ester hydrolysis under acidic vs. basic conditions?

Q. Methodological Answer :

Controlled Hydrolysis :

- Acidic (HCl/MeOH) : Cleaves ester but risks cyclobutane ring opening.

- Basic (NaOH/EtOH) : May induce β-elimination at the bromine site.

Competitive Experiment : Run parallel reactions with LC-MS tracking.

Key Finding : Acidic hydrolysis preserves the cyclobutane ring but requires strict stoichiometric control .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods; avoid inhalation (potential lachrymator).

- Waste Disposal : Collect brominated waste separately for incineration .

Reference : Safety guidelines for brominated aromatics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.